1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Overview
Description
1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is a chemical compound with the molecular formula C13H21NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-oxopropanoyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine typically involves the reaction of azetidine with ethyl 3-oxopropanoate in the presence of a base, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the Boc-protected nitrogen, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding the free amine
Scientific Research Applications
1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, revealing the reactive amine group, which can then participate in various biochemical pathways. The ethoxy-oxopropanoyl moiety can also undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine can be compared with other azetidine derivatives, such as:
1-Boc-3-(3-oxopropanoyl)azetidine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-Boc-3-(3-methoxy-3-oxopropanoyl)azetidine: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and applications.
1-Boc-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine: A five-membered ring analog, which may exhibit different reactivity and biological interactions due to the larger ring size
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHLSSKQJCGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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